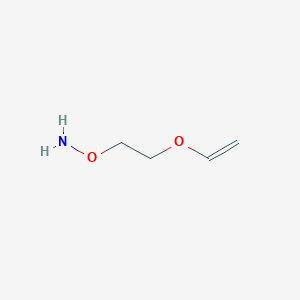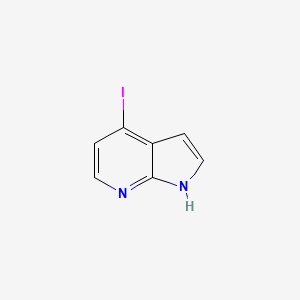
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Vue d'ensemble
Description
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group attached to the pyrazine ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the pyrazine ring . It is primarily used in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction Steps:
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology:
In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets . It is also employed in the development of potential therapeutic agents .
Medicine:
It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . It is also utilized in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine
Comparison:
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is unique due to the position of the pyridin-3-ylmethyl group on the pyrazine ring . This structural feature can influence its reactivity and interaction with biological targets .
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine and 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine have the pyridinylmethyl group attached at different positions, which can lead to variations in their chemical and biological properties .
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine differs in the position of the chloro group, which can affect its reactivity and potential applications .
Propriétés
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


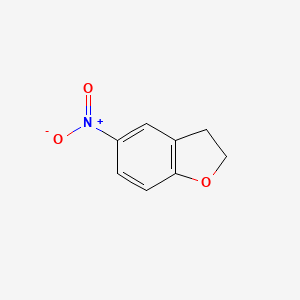
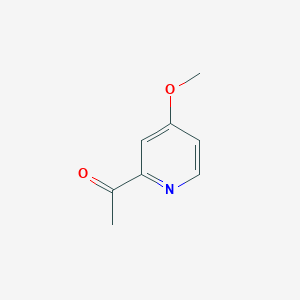
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

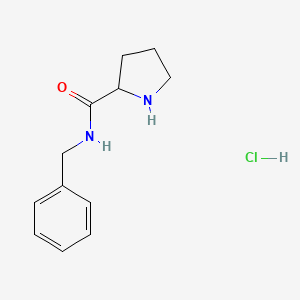
![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1323388.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
